molecular formula C16H18ClN3OS B2384146 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1234952-77-2

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2384146
CAS No.: 1234952-77-2
M. Wt: 335.85
InChI Key: TWTPRAQAQNKDMJ-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a pyridine ring, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their attachment to the thiophene ring. Common synthetic routes may involve:

    Formation of Piperidine and Pyridine Rings: These rings can be synthesized through various methods, including cyclization reactions.

    Attachment to Thiophene Ring: The piperidine and pyridine rings are then attached to the thiophene ring through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: shares similarities with other thiophene derivatives and piperidine-containing compounds.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings attached to various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-14-5-4-13(22-14)16(21)19-11-12-6-9-20(10-7-12)15-3-1-2-8-18-15/h1-5,8,12H,6-7,9-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPRAQAQNKDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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